5,5'-Diazenediylbis(4-bromo-1-methyl-1H-pyrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Diazenediylbis(4-bromo-1-methyl-1H-pyrazole): is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a diazenediyl group (-N=N-) linking two 4-bromo-1-methyl-1H-pyrazole units. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diazenediylbis(4-bromo-1-methyl-1H-pyrazole) typically involves the following steps:
Formation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by bromination.
Diazotization and Coupling: The 4-bromo-1-methyl-1H-pyrazole is then subjected to diazotization using nitrous acid, followed by coupling with another molecule of 4-bromo-1-methyl-1H-pyrazole to form the diazenediyl linkage.
Industrial Production Methods: These include the use of scalable and efficient reaction conditions, such as microwave-assisted synthesis or continuous flow chemistry, to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction of the diazenediyl group can yield the corresponding hydrazine derivative.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidized Derivatives: Various oxidized forms of the pyrazole ring.
Hydrazine Derivatives: Products resulting from the reduction of the diazenediyl group.
Substituted Pyrazoles: Compounds with different substituents replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems.
Catalysis: It can be used as a ligand in coordination chemistry and catalysis.
Biology and Medicine:
Pharmaceuticals: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Biological Probes: The compound can be used as a probe to study various biological processes due to its unique structural features.
Industry:
Wirkmechanismus
The mechanism of action of 5,5’-Diazenediylbis(4-bromo-1-methyl-1H-pyrazole) is largely dependent on its structural features:
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-methyl-1H-pyrazole: A simpler analog without the diazenediyl linkage.
1,3,5-Substituted Pyrazoles: Compounds with different substitution patterns on the pyrazole ring.
Uniqueness:
Diazenediyl Linkage:
Bromine Substitution: The bromine atoms offer sites for further functionalization, enhancing the compound’s versatility in synthetic chemistry.
Eigenschaften
CAS-Nummer |
89717-69-1 |
---|---|
Molekularformel |
C8H8Br2N6 |
Molekulargewicht |
348.00 g/mol |
IUPAC-Name |
bis(4-bromo-2-methylpyrazol-3-yl)diazene |
InChI |
InChI=1S/C8H8Br2N6/c1-15-7(5(9)3-11-15)13-14-8-6(10)4-12-16(8)2/h3-4H,1-2H3 |
InChI-Schlüssel |
WIONWQDGVAVWSA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)Br)N=NC2=C(C=NN2C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.